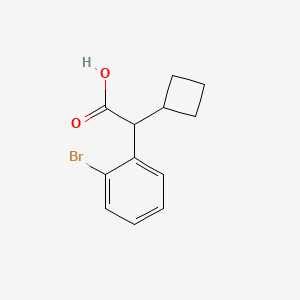

2-(2-bromophenyl)-2-cyclobutylacetic acid

Description

Significance of the Cyclobutylacetic Acid Motif in Contemporary Chemical Research

The cyclobutane (B1203170) ring is not merely a passive spacer; its strained, puckered three-dimensional structure offers a distinct conformational profile compared to more common acyclic or larger ring systems. nih.gov This structural rigidity can be advantageous in the design of bioactive molecules, as it can help to lock a molecule into a specific orientation required for optimal interaction with a biological target, such as an enzyme or receptor. nih.gov

Furthermore, cyclobutane derivatives are recognized as bioisosteres for other chemical groups, meaning they can replace other functionalities without drastically altering the biological activity, sometimes leading to improved metabolic stability or pharmacokinetic profiles. The cyclobutylacetic acid framework, in particular, provides a compact and sterically defined scaffold that is of interest in the development of novel therapeutic agents. nih.govcymitquimica.com Research has shown that cyclobutane-containing fatty acids, for instance, exhibit significant anti-mycobacterial activity. nih.gov The carboxylic acid group of the motif serves as a versatile chemical handle, readily participating in reactions like esterification and amidation to build more complex structures. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-cyclobutylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGRPNVUWYIXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl 2 Cyclobutylacetic Acid

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 2-(2-bromophenyl)-2-cyclobutylacetic acid allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections and the corresponding synthons and synthetic equivalents.

Disconnection Strategies for the Bromophenyl and Cyclobutyl Moieties

The most logical disconnection points are the C-C bonds attached to the quaternary α-carbon. This leads to two primary retrosynthetic strategies:

Strategy A: Disconnection of the Aryl-Carbon Bond: This approach disconnects the 2-bromophenyl group from the α-carbon. This suggests an arylation reaction as the key bond-forming step. The synthons would be a nucleophilic "2-cyclobutylacetic acid" equivalent and an electrophilic "2-bromophenyl" cation or a related synthetic equivalent.

Strategy B: Disconnection of the Cyclobutyl-Carbon Bond: This strategy involves cleaving the bond between the cyclobutyl ring and the α-carbon. This points towards an alkylation reaction. The key synthons are a nucleophilic "2-(2-bromophenyl)acetic acid" enolate and an electrophilic "cyclobutyl" cation equivalent, such as a cyclobutyl halide.

Identification of Key Synthons and Precursors

Based on the disconnection strategies, the following key synthons and their corresponding commercially available or readily synthesized precursors can be identified:

| Synthon | Corresponding Precursor(s) |

| "2-Bromophenyl" electrophile | 1-bromo-2-iodobenzene, 2-bromophenylboronic acid |

| "Cyclobutylacetic acid" nucleophile | Cyclobutylacetic acid, ethyl cyclobutylacetate |

| "2-(2-Bromophenyl)acetic acid" nucleophile | 2-(2-Bromophenyl)acetic acid nih.govsigmaaldrich.com, ethyl 2-(2-bromophenyl)acetate |

| "Cyclobutyl" electrophile | Cyclobutyl bromide, cyclobutyl tosylate |

A plausible and common precursor for the main backbone is 2-(2-bromophenyl)acetic acid. nih.govsigmaaldrich.com This starting material can be synthesized or is commercially available. sigmaaldrich.comnih.gov

Classical and Modern Approaches to Constructing the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) ring, approximately 26-27.5 kcal/mol, makes its construction a significant challenge in organic synthesis. baranlab.orgscribd.com However, this strain also renders cyclobutanes useful synthetic intermediates. baranlab.org A variety of methods have been developed for their synthesis. researchgate.net

Cycloaddition Reactions in Cyclobutyl Ring Formation

[2+2] cycloaddition reactions are a primary and widely utilized method for synthesizing cyclobutane rings. nih.govnumberanalytics.com These reactions involve the combination of two alkene components to form a four-membered ring. numberanalytics.com

Photochemical [2+2] Cycloadditions: These reactions are typically initiated by photolysis and can be highly regio- and stereoselective. scribd.comnumberanalytics.com They often involve the reaction of an excited state of one alkene with the ground state of another. scribd.com

Thermal [2+2] Cycloadditions: While less common for simple alkenes due to orbital symmetry constraints, thermal [2+2] cycloadditions are feasible for activated alkenes such as ketenes. scribd.comorganicreactions.org

Transition-Metal-Catalyzed [2+2] Cycloadditions: The use of transition metal catalysts has expanded the scope and efficiency of [2+2] cycloadditions. baranlab.org

A summary of common cycloaddition approaches is presented below:

| Cycloaddition Type | Key Features |

| Photochemical [2+2] | Involves photoexcited enones, often proceeding through a triplet excited state. scribd.com |

| Thermal [2+2] | Effective for specific substrates like fluorinated alkenes and ketenes. organicreactions.org |

| Transition-Metal-Catalyzed [2+2] | Offers milder reaction conditions and broader substrate compatibility. nih.gov |

Ring Expansion and Contraction Strategies for Cyclobutyl Derivatization

Alternative strategies for constructing the cyclobutane skeleton involve the rearrangement of other ring systems.

Ring Expansion of Cyclopropanes: Cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. nih.govharvard.edu For instance, the treatment of alkynyl cyclopropanols with a gold(I) catalyst can lead to ring expansion. scribd.com

Ring Contraction of Larger Rings: The contraction of five-membered rings, such as pyrrolidines, can provide a stereoselective route to substituted cyclobutanes. chemistryviews.org This has been demonstrated in the synthesis of natural products. chemistryviews.org

Formation of the alpha-Substituted Carboxylic Acid Moiety

The final key transformation is the introduction of the cyclobutyl group at the α-position of a 2-(2-bromophenyl)acetic acid derivative. This creates the quaternary stereocenter.

A common and effective method for this transformation is the α-arylation of carboxylic acids and their derivatives . nih.govorganic-chemistry.org While direct α-arylation of carboxylic acids can be challenging, methods have been developed using palladium catalysis. nih.govorganic-chemistry.org A more common approach involves the use of an ester derivative, such as a methyl or tert-butyl ester, which can be readily enolized and subsequently alkylated. organic-chemistry.org

A plausible synthetic sequence would be:

Esterification: Conversion of 2-(2-bromophenyl)acetic acid to its corresponding ester (e.g., methyl or ethyl ester) to protect the acidic proton and facilitate enolate formation.

Enolate Formation: Treatment of the ester with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to generate the corresponding enolate. nih.gov

Alkylation: Reaction of the enolate with a suitable cyclobutyl electrophile, like cyclobutyl bromide or cyclobutyl tosylate.

Hydrolysis: Saponification of the resulting ester to yield the final product, this compound.

Recent advancements have also explored photocatalytic methods for the synthesis of α-arylated carboxylic acids and their derivatives from different precursors. nih.govrsc.org

Alkylation and Arylation Reactions at the alpha-Carbon Center

The creation of the C(aryl)-C(alkyl)-COOH core can be approached from two distinct directions: alkylating an arylacetic acid derivative or arylating a cycloalkylacetic acid derivative.

Alkylation of 2-(2-Bromophenyl)acetic Acid Derivatives: This classical approach involves the generation of an enolate from 2-(2-bromophenyl)acetic acid or its corresponding ester. The enolate, a potent nucleophile, is then reacted with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typical for generating the enolate from the ester to prevent side reactions. The reaction proceeds via an SN2 mechanism.

A key challenge in this method is the potential for over-alkylation and other side reactions. The efficiency of the alkylation is dependent on reaction conditions, including the choice of solvent, temperature, and the nature of the leaving group on the cyclobutyl electrophile.

α-Arylation of Cyclobutylacetic Acid Derivatives: A more modern alternative is the direct arylation of a cyclobutylacetic acid derivative at the α-position. Palladium-catalyzed α-arylation of carboxylic acids and their derivatives has emerged as a powerful tool for forming C(sp²)-C(sp³) bonds. organic-chemistry.orgnih.gov This method would involve coupling an activated form of cyclobutylacetic acid (e.g., its corresponding silyl ketene acetal) with an aryl halide, such as 1,2-dibromobenzene or 1-bromo-2-iodobenzene. nih.gov This strategy avoids the often harsh conditions required for enolate formation and can tolerate a wider range of functional groups.

Recent advancements in C-H activation offer another pathway. Palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the potential for direct functionalization of the cyclobutane ring, although α-arylation via C-H activation of the acetic acid moiety is also a plausible, more direct route. nih.gov

Stereoselective Synthetic Pathways for the Chiral Center

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is critical for many applications and can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired enantiomer selectively from the outset.

Chiral Auxiliaries: One method involves attaching a chiral auxiliary to the carboxylic acid group. The auxiliary biases the approach of the incoming electrophile (in an alkylation) or organometallic reagent (in a coupling reaction), leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: A more atom-economical approach uses a chiral catalyst. For instance, the enantioselective alkylation of the enolate of a 2-(2-bromophenyl)acetic acid ester could be performed using a chiral phase-transfer catalyst. Alternatively, catalytic enantioselective conjugate addition of a (2-bromophenyl)metal reagent to a cyclobutylidene-containing α,β-unsaturated ester could establish the chiral center. Rhodium-catalyzed asymmetric Michael additions of boronic acids have been successfully used for similar structures. orgsyn.org

Chiral Resolution: This technique involves the separation of a racemic mixture of the final compound or a key intermediate.

Diastereomeric Salt Formation: The most common method for resolving carboxylic acids is the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base (e.g., 1-phenylethylamine or brucine). wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid. wikipedia.org

Enzymatic Resolution: Enzymes can offer high enantioselectivity. A lipase could be used to selectively esterify one enantiomer of the racemic acid, allowing the unreacted enantiomeric acid to be separated from the newly formed ester.

Chromatographic Separation: The racemic mixture can be separated using chiral chromatography, where the stationary phase is chiral and interacts differently with the two enantiomers. beilstein-journals.org For example, a penicillin G acylase-based chiral stationary phase has been used to resolve similar 2-arylalkanoic acids. nih.gov

Incorporation of the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group is a defining step in the synthesis. This can be accomplished either by direct bromination of a pre-formed phenylacetic acid derivative or by using a pre-brominated building block in a coupling reaction.

Strategies for ortho-Bromination of Phenylacetic Acid Derivatives

Direct bromination of phenylacetic acid or its esters typically occurs via electrophilic aromatic substitution. The alkylacetic acid side chain is an ortho-, para-directing group. Therefore, the reaction of phenylacetic acid with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS) generally yields a mixture of the ortho- and para-brominated products, with the para isomer often being the major product due to less steric hindrance. wikipedia.org Achieving high selectivity for the desired ortho isomer is a significant synthetic challenge that can be addressed through several strategies.

| Strategy | Reagent/Catalyst | Conditions | Outcome | Citation |

| Directed ortho-Metalation (DoM) | Strong base (e.g., n-BuLi, LDA) followed by a bromine source (e.g., Br₂) | Anhydrous, low temperature | A directing group (e.g., amide) on the side chain coordinates the base, leading to deprotonation at the ortho position, followed by quenching with bromine. | |

| Catalyst-Directed Bromination | Rh(III) complexes | C-H activation conditions | Rhodium catalysts can direct the halogenation to the ortho position of certain aromatic compounds through C-H bond activation. organic-chemistry.org | organic-chemistry.org |

| Lewis Acid Catalysis | NBS with catalytic mandelic acid | Aqueous conditions, room temp | Enhances the electrophilicity of bromine from NBS, promoting regioselective bromination. acs.orgnsf.gov | acs.orgnsf.gov |

| Zeolite-Mediated Bromination | Br₂ with Zeolite HY or HM | Liquid medium, 30-70°C | Zeolites can provide shape selectivity, though often favoring the para isomer. researchgate.netgoogle.com Achieving ortho selectivity requires specific catalyst and substrate design. | researchgate.netgoogle.com |

This is an interactive data table. Users can sort and filter the information based on their requirements.

Coupling Reactions for Aryl-Alkyl Linkage Formation

An alternative to direct bromination is to form the bond between a pre-brominated phenyl ring and the cyclobutylacetic acid moiety using transition-metal-catalyzed cross-coupling reactions. This approach offers high convergence and control over the substitution pattern.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A potential route could involve the reaction of (2-bromophenyl)boronic acid with an α-halocyclobutylacetic acid ester in the presence of a palladium catalyst and a base. wikipedia.org The mild reaction conditions and the commercial availability and stability of many boronic acids make this an attractive option. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, also typically catalyzed by palladium or nickel. wikipedia.org This reaction is particularly effective for creating C(sp²)-C(sp³) bonds. nih.gov A plausible pathway would be the coupling of an α-zincio-cyclobutylacetic ester with 1,2-dibromobenzene. Organozinc reagents are generally more reactive than organoboron compounds but are also more sensitive to moisture and air.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features | Citations |

| Suzuki Coupling | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃) | High functional group tolerance; stable and non-toxic boron reagents. wikipedia.orglibretexts.org | wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com |

| Negishi Coupling | α-Zinciocyclobutylacetic ester | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) | High reactivity; effective for sp²-sp³ coupling; moisture-sensitive reagents. wikipedia.orgnih.gov | wikipedia.orgnih.govresearchgate.net |

This is an interactive data table. Users can sort and filter the information based on their requirements.

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy

Route A: Bromination-then-Alkylation This linear sequence involves the ortho-bromination of phenylacetic acid followed by α-alkylation with a cyclobutyl halide.

Atom Economy: Substitution reactions like bromination (where H is replaced by Br, generating HBr) and alkylation (where H is replaced by a cyclobutyl group, generating a salt byproduct) have inherently lower atom economy compared to addition reactions. The atom economy for a typical bromination with Br₂ is moderate, while the alkylation step generates a stoichiometric amount of salt waste.

Route B: Cross-Coupling Strategy This convergent approach involves coupling a cyclobutylacetic acid derivative with a 2-bromophenyl derivative.

Atom Economy: The atom economy of coupling reactions is impacted by the generation of stoichiometric byproducts from the organometallic reagent and the base used. For a Suzuki coupling, the boron-containing and halide byproducts constitute waste. While better than many classical named reactions, it is not perfectly atom-economical. numberanalytics.com

| Parameter | Route A: Bromination-then-Alkylation | Route B: Suzuki Coupling |

| Key Steps | 1. Electrophilic Bromination2. α-Alkylation | 1. Synthesis of Boronic Acid2. Suzuki Coupling |

| Advantages | Utilizes simple starting materials. | High regioselectivity; high yields for the key C-C bond formation. |

| Disadvantages | Poor regioselectivity in bromination; potential for side reactions in alkylation. | Requires multi-step synthesis of coupling partners; catalyst cost and removal. |

| Atom Economy | Moderate to Low. Generates HBr and salt byproducts in stoichiometric amounts. | Moderate. Generates borate and salt byproducts. Addition reactions generally have 100% atom economy, which is the ideal benchmark. jocpr.comnih.gov |

This is an interactive data table. Users can sort and filter the information based on their requirements.

Chemical Reactivity and Derivatization Strategies of 2 2 Bromophenyl 2 Cyclobutylacetic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for introducing a variety of functional groups through several key reactions.

Esterification and Amidation Reactions for Diverse Derivatives

The conversion of the carboxylic acid moiety of 2-(2-bromophenyl)-2-cyclobutylacetic acid into esters and amides is a fundamental strategy for creating a library of derivative compounds. However, the quaternary α-carbon introduces significant steric hindrance, which can impede standard reaction conditions.

Esterification: For sterically hindered acids, classic Fischer esterification is often slow and inefficient. More robust methods are required to achieve good yields. One effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method activates the carboxylic acid to such an extent that even bulky alcohols can react at room temperature, suppressing the formation of side products. organic-chemistry.org Another approach involves converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol, or using alternative activating agents.

Amidation: The formation of amides from this compound also requires powerful coupling protocols due to the steric hindrance around the carboxyl group. Standard peptide coupling reagents may be effective, but more specialized methods have been developed for challenging substrates. rsc.org For instance, the use of acyl fluorides, generated in situ, can facilitate the coupling with electron-deficient or sterically demanding amines at elevated temperatures. rsc.org Boric acid has also emerged as a green and efficient catalyst for the direct amidation of carboxylic acids, including hindered systems. orgsyn.org A particularly robust method for creating highly hindered amides involves the reaction of an isocyanate with a Grignard reagent; while not a direct amidation of the carboxylic acid, it represents a synthetic alternative for accessing such structures. chimia.ch

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents & Conditions | Product |

| Esterification (Steglich) | Alcohol (R-OH), DCC, DMAP, CH₂Cl₂ | 2-(2-bromophenyl)-2-cyclobutylacetate ester |

| Amidation (Acyl Fluoride) | Amine (R¹R²NH), Cyanuric fluoride, Pyridine | N,N-disubstituted-2-(2-bromophenyl)-2-cyclobutylacetamide |

| Amidation (Boric Acid) | Amine (R¹R²NH), Boric Acid, Toluene (reflux) | N,N-disubstituted-2-(2-bromophenyl)-2-cyclobutylacetamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(2-bromophenyl)-2-cyclobutylmethanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, rapidly reducing carboxylic acids to the corresponding alcohols. libretexts.orgbritannica.com Another useful reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). britannica.com These reagents are generally not compatible with reducible functional groups elsewhere in the molecule, but in this case, the aryl bromide is stable to these conditions. A milder, more recent method involves using ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄), which can reduce acids at room temperature with good functional group tolerance. acs.orgorganic-chemistry.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant transformation. For α-aryl carboxylic acids like the title compound, this reaction can be challenging. Traditional methods often require harsh conditions. However, modern catalytic methods offer milder alternatives. Palladium-catalyzed decarboxylation of arylaliphatic acids can proceed at relatively low temperatures (e.g., 90-150 °C) on a palladium-on-carbon (Pd/C) catalyst. acs.org Another innovative approach uses visible-light photoredox catalysis. This technique can generate aryl radicals from aryl carboxylic acids at mild temperatures, a process that was previously difficult to achieve. nih.gov This method involves the in situ formation of a benzoyl hypobromite, which then undergoes photocatalytic decarboxylation. nih.gov

Table 2: Representative Reduction and Decarboxylation Reactions

| Reaction | Reagents & Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(2-bromophenyl)-2-cyclobutylmethanol |

| Decarboxylation (Pd-cat) | Pd/C, N₂ atmosphere, 150 °C | 1-bromo-2-cyclobutylbenzene |

| Decarboxylation (Photoredox) | Photocatalyst (e.g., Ir or Ru complex), Bromine, Visible Light | 1-bromo-2-cyclobutylbenzene |

Reactions Involving the Aryl Bromide Moiety

The aryl bromide functionality is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization

Palladium-catalyzed reactions are powerful tools for modifying the aromatic ring of this compound. A primary consideration for these reactions is the presence of the acidic carboxylic acid proton, which can interfere with the basic conditions often required. This can sometimes be overcome by careful choice of base, or by protecting the carboxylic acid as an ester prior to the coupling reaction. oup.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. While some Suzuki reactions fail when the boronic acid partner contains a carboxylic acid, reddit.com couplings of aryl halides containing a carboxylic acid are known to proceed, often requiring specific bases like K₂CO₃ or K₃PO₄ in aqueous solvents. nih.govacs.org If the reaction is problematic, the carboxylic acid can be temporarily converted to an ester, which is generally more compatible with the reaction conditions. oup.com

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgmdpi.com This reaction has been successfully performed on aryl bromide substrates containing carboxylic acid groups, often using bases like K₂CO₃ in aqueous media. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne. rsc.org Copper-free Sonogashira protocols have been developed that are tolerant of carboxylic acid functionalities on the aryl halide partner, often using an amine base like piperidine. researchgate.net Protocols have also been reported for the direct coupling of aryl bromides with propiolic acid. researchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 2-(2-aryl-phenyl)-2-cyclobutylacetic acid |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-alkenyl-phenyl)-2-cyclobutylacetic acid |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-alkynyl-phenyl)-2-cyclobutylacetic acid |

Nucleophilic Aromatic Substitution (SNAr) under Specific Conditions

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. The canonical mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The structure of this compound lacks any such activating groups. Therefore, it is expected to be unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would be necessary, and would likely lead to side reactions. However, alternative mechanisms, such as concerted SNAr pathways, have been proposed for non-activated aryl halides, though these are less common. rsc.orgnih.gov

Magnesium and Lithium Halogen Exchange Reactions for Organometallic Intermediates

The conversion of the aryl bromide to an organometallic intermediate, such as a Grignard reagent (organomagnesium) or an organolithium species, is a powerful method for subsequent reactions with electrophiles.

Grignard Reagent Formation: The formation of a Grignard reagent (Ar-MgBr) by reacting the aryl bromide with magnesium metal is complicated by the presence of the acidic carboxylic acid proton. tamu.educerritos.edu Grignard reagents are extremely strong bases and will readily deprotonate the carboxylic acid in an acid-base reaction, destroying the reagent. tamu.edumasterorganicchemistry.com To circumvent this, two main strategies can be employed:

Protecting Group: The carboxylic acid can be converted into a non-acidic protecting group, such as an ester or an oxazoline, before reaction with magnesium. oup.comwikipedia.org The protecting group can be removed in a later step to regenerate the carboxylic acid.

Excess Reagent: In some cases, using more than two equivalents of a strong Grignard reagent (like i-PrMgCl) can be used for an in situ halogen-metal exchange. The first equivalent deprotonates the carboxylic acid, and the second performs the Br-Mg exchange.

Lithium-Halogen Exchange: Similar to Grignard formation, generating an organolithium reagent via lithium-halogen exchange (e.g., with n-butyllithium) is incompatible with the free carboxylic acid. The organolithium reagent would be immediately quenched by the acidic proton. Therefore, protection of the carboxylic acid functionality is a prerequisite for this transformation. oup.com

Reactivity of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a prominent structural motif in numerous natural products and pharmaceutical agents. Its unique chemical behavior is largely dictated by inherent ring strain, which comprises both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). libretexts.orgmasterorganicchemistry.com In this compound, the cyclobutyl moiety is not merely a passive scaffold but an active participant in chemical transformations, offering pathways for structural diversification.

Strain-Induced Ring Opening Reactions

The significant ring strain in cyclobutanes (approximately 110 kJ/mol) weakens the C-C ring bonds compared to their acyclic counterparts, providing a thermodynamic driving force for ring-opening reactions. libretexts.org When a carbon-carbon bond in the ring is broken, the ring can 'spring' open, releasing this stored energy as the bonds adopt more stable tetrahedral geometries. libretexts.org This inherent reactivity can be harnessed to synthesize linear-chain compounds from the cyclobutyl core of this compound.

The susceptibility of substituted cyclobutanes to ring-opening can be triggered by various stimuli, including nucleophiles, electrophiles, or radical initiators. chemistryviews.orgnih.gov For instance, donor-acceptor cyclobutanes can undergo Friedel-Crafts-type reactions with electron-rich arenes in the presence of a Lewis acid like AlCl₃, leading to ring-cleaved products. chemistryviews.org Similarly, nucleophiles such as thiols and selenols can also induce ring-opening to yield γ-heteroatom-substituted products. chemistryviews.org While the subject molecule does not fit the classic "donor-acceptor" pattern, the principle of strain release via nucleophilic attack remains a potential reactive pathway, particularly under forcing conditions or with intramolecular participation of the carboxylic acid group.

Radical-induced ring-opening presents another strategic avenue. The generation of a radical intermediate from the cyclobutane ring can lead to β-scission of a C-C bond, a key step in various formal cycloadditions and other transformations. nih.gov This process is driven by the formation of a more stable, unstrained radical species.

Table 1: Examples of Reagents for Strain-Induced Ring Opening of Cyclobutane Systems

| Reagent Type | Specific Example | Potential Product Type from a Cyclobutyl Core | Reference |

|---|---|---|---|

| Lewis Acid / Arene | AlCl₃ / Anisole | γ-Aryl-substituted Butyric Acid Derivative | chemistryviews.org |

| Nucleophile | Thiophenol | γ-Thiophenyl-substituted Butyric Acid Derivative | chemistryviews.org |

Functionalization of the Cyclobutyl Core

Beyond ring-opening, the cyclobutyl core of this compound can be functionalized to introduce new chemical handles and modulate molecular properties. A primary strategy for this is the direct functionalization of the ring's C-H bonds.

Recent advances in catalysis have enabled the direct conversion of simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives. nih.govrsc.org For example, a copper-catalyzed radical cascade reaction can achieve the cleavage of multiple aliphatic C-H bonds and the simultaneous formation of new bonds, such as C-N, C-S, or C-Br. nih.gov This approach allows for the synthesis of diaminated, disulfonylated, or even tribrominated cyclobutenes directly from a cyclobutane starting material. nih.gov Applying such a strategy to this compound could yield a variety of unsaturated derivatives with diverse substitution patterns on the four-membered ring.

Another approach involves the synthesis of functionalized cyclobutanols. A recently developed photocatalytic method allows for the trifunctionalization of [1.1.1]propellane to produce 3,3-disubstituted cyclobutanols. rsc.org While starting from a different strained system, this highlights the modern synthetic interest in creating densely functionalized cyclobutane rings, which are valuable motifs in medicinal chemistry. rsc.org The functionalization of cyclobutane rings can also be achieved through diastereoselective reduction of precursor molecules like cyclobutylidene derivatives, a method used in the synthesis of complex pharmaceutical candidates. acs.org

Table 2: Selected Methods for Cyclobutane Core Functionalization

| Method | Catalyst/Reagents | Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| Radical Cascade | CuBr / NFSI / LiBr | C-H Bromination | Tribrominated Cyclobutene | nih.gov |

| Radical Cascade | Cu(OTf)₂ / NFSI / Sulfonamide | C-H Disulfonylation | Disulfonylated Cyclobutene | nih.gov |

Multi-Component Reactions and Cascade Transformations Involving the Compound

The structural features of this compound—a carboxylic acid, a reactive cyclobutane ring, and a halogenated aryl group—make it a potentially versatile substrate for multi-component reactions (MCRs) and cascade transformations. MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. uniba.it Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, enabling the rapid construction of molecular complexity.

While specific MCRs involving this compound are not documented, its functional groups suggest potential applications. The carboxylic acid moiety could, in principle, participate as the acid component in classic isocyanide-based MCRs like the Passerini or Ugi reactions. uniba.it These reactions would combine the parent acid with an aldehyde (or ketone), an isocyanide, and (in the Ugi case) an amine to generate complex α-acylamino carboxamide structures.

More pertinent are cascade reactions that could be initiated at one of the molecule's reactive sites. A cascade could begin with a strain-release reaction of the cyclobutane ring. For example, a photoredox-mediated radical strain-release/rearrangement cascade has been used to synthesize polysubstituted cyclobutanes from bicyclo[1.1.0]butanes and cyclobutenes. nih.gov A similar concept could be envisioned where an initial transformation on the cyclobutyl ring of the target compound triggers subsequent cyclizations or rearrangements involving the other functional groups.

Furthermore, a tandem reaction could involve both the bromophenyl group and the cyclobutane ring. For instance, a palladium-catalyzed cross-coupling reaction at the C-Br bond could be followed by an intramolecular reaction involving the cyclobutyl ring or the acetic acid side chain. Another elegant example of a cascade is the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide, which proceeds through a ring-opening, in situ allene (B1206475) formation, and a subsequent intramolecular [2+2] cycloaddition to form a cyclobutane-fused product. nih.gov This demonstrates how sequential bond-forming and bond-breaking events can be orchestrated to build complex polycyclic systems based on a cyclobutane core.

Role of 2 2 Bromophenyl 2 Cyclobutylacetic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

2-(2-Bromophenyl)-2-cyclobutylacetic acid and its derivatives have emerged as crucial precursors in the synthesis of advanced organic scaffolds, particularly in the realm of medicinal chemistry. The unique combination of a reactive bromophenyl group, a sterically demanding cyclobutyl moiety, and a carboxylic acid function makes this compound a versatile starting material for constructing complex molecular architectures.

A significant application of this chemical entity is demonstrated in the synthesis of intermediates for targeted therapies. For instance, the closely related analog, methyl 2-(3-bromophenyl)-2-cyclobutylacetate, is a documented starting material in the synthesis of lactam-based Cbl-b inhibitors. nih.gov The synthesis involves the alkylation of methyl 2-(3-bromophenyl)acetate with bromocyclobutane. nih.govmdpi.com This intermediate can then be further elaborated. For example, it can be hydroxylated to form 2-(3-bromophenyl)-2-cyclobutyl-2-hydroxyacetic acid, which serves as a key building block for more complex heterocyclic systems. nih.gov This highlights the utility of the 2-phenyl-2-cyclobutylacetic acid core in accessing sophisticated molecules with potential therapeutic applications. The presence of the bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional diversity and complexity into the final molecular scaffold.

While direct literature on the use of this compound for a wide array of other scaffolds is limited, its structural features suggest significant potential. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and ketones, each opening up new avenues for synthetic transformations. The bromophenyl group is a classic substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the linkage of the core structure to other complex fragments, thereby generating a diverse library of advanced organic scaffolds.

Building Block for Complex Molecules with Defined Stereochemistry

The construction of complex molecules with well-defined three-dimensional structures is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. While specific, documented examples of the stereoselective synthesis utilizing this compound as the chiral starting material are not prevalent in readily available literature, the principles of asymmetric synthesis can be applied to this scaffold.

The synthesis of chiral cyclobutane (B1203170) derivatives is an active area of research, with methods such as visible-light-induced asymmetric [2+2] cycloadditions being developed to create enantioenriched cyclobutane structures. researchgate.net The stereocenter in this compound can be introduced through several established synthetic strategies. For instance, the enantioselective Michael addition of a boronic acid to an unsaturated ester, followed by hydrolysis, is a proven method for creating chiral butanoic acid derivatives. orgsyn.org A similar approach could foreseeably be employed to generate enantiomerically enriched this compound.

Once obtained in a stereochemically pure form, this chiral building block can be used to impart stereocontrol in subsequent reactions. The defined stereochemistry at the carbon bearing the cyclobutyl and bromophenyl groups can influence the facial selectivity of reactions on the carboxylic acid moiety or on functional groups derived from it. This is a critical aspect in the synthesis of complex natural products and pharmaceuticals where the precise arrangement of atoms in space is paramount for biological function. The development of synthetic routes to chiral, non-racemic this compound would undoubtedly expand its utility as a valuable building block for stereochemically complex targets.

Application in the Construction of Bridged and Polycyclic Systems

The rigid and conformationally constrained nature of bridged and polycyclic systems makes them attractive scaffolds in drug discovery and materials science. The structural motifs within this compound offer intriguing possibilities for its use in the construction of such complex architectures.

One potential avenue for the formation of bridged systems is through intramolecular cyclization reactions. The presence of the bromophenyl group allows for intramolecular Heck reactions or other palladium-catalyzed cyclizations, where the aryl radical or organopalladium intermediate could attack a suitably positioned double bond within a side chain attached to the carboxylic acid. Furthermore, Brønsted acid-catalyzed intramolecular cyclizations are a known method for forming new rings. rsc.org

The cyclobutane ring itself can participate in ring-expansion or rearrangement reactions to form larger or more complex polycyclic systems. While direct examples involving this compound are not documented, the broader field of cyclobutane chemistry includes numerous examples of such transformations. For instance, photochemical [2+2] cycloadditions are a powerful tool for creating cyclobutane-containing bridged bicyclic compounds. researchgate.net The development of intramolecular strategies starting from derivatives of this compound could lead to novel bridged and polycyclic scaffolds. The synthesis of diverse polyheterocyclic compounds is an area of intense research, with methods like [3+2] cycloadditions being employed to create complex fused ring systems. mdpi.com The functional handles present in this compound could be exploited to engage in such cycloaddition strategies, leading to novel polycyclic structures.

Contributions to Libraries of Chemically Diverse Compounds for Academic Screening (e.g., as part of medicinal chemistry research efforts for CRTH2 receptor antagonists or CBL-B inhibitors)

This compound and its analogs are valuable components in the generation of chemically diverse compound libraries for academic and industrial screening efforts, particularly in the search for new therapeutic agents.

A prominent example of its application is in the synthesis of inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a negative regulator of T-cell activation and is a high-value target for cancer immunotherapy. Patents disclose the use of methyl 2-(3-bromophenyl)-2-cyclobutylacetate as a key intermediate in the synthesis of a library of Cbl-b inhibitors. nih.govmdpi.com These compounds are designed to modulate the immune system and have potential applications in treating cancer. mdpi.com The synthesis of these inhibitors often involves the elaboration of the acetic acid side chain and modification of the bromophenyl group, demonstrating how this core structure can be systematically varied to explore structure-activity relationships.

Furthermore, the structural motif of a carboxylic acid attached to a substituted phenyl ring is a common feature in antagonists of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). CRTH2 is a G protein-coupled receptor for prostaglandin (B15479496) D2 and is a target for the treatment of allergic diseases such as asthma. nih.gov Many CRTH2 antagonists possess a carboxylic acid moiety, which is believed to be a critical pharmacophore for receptor binding. nih.govnih.gov While a direct link between this compound and reported CRTH2 antagonists is not explicitly detailed in the literature, its structural similarity to known active compounds, such as biphenylacetic acid derivatives, suggests its potential as a building block for novel CRTH2 antagonist libraries. researchgate.net The generation of compound libraries from versatile building blocks is a key strategy in modern drug discovery, and this compound is well-suited for this purpose.

Interactive Data Table of Compounds

| Compound Name | Role/Application |

| This compound | Key synthetic intermediate |

| Methyl 2-(3-bromophenyl)acetate | Starting material for Cbl-b inhibitor intermediates |

| Bromocyclobutane | Alkylating agent |

| Methyl 2-(3-bromophenyl)-2-cyclobutylacetate | Intermediate for Cbl-b inhibitors |

| 2-(3-Bromophenyl)-2-cyclobutyl-2-hydroxyacetic acid | Hydroxylated intermediate for Cbl-b inhibitors |

| Prostaglandin D2 | Natural ligand for CRTH2 receptor |

| Biphenylacetic acid | Scaffold for CRTH2 antagonists |

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromophenyl 2 Cyclobutylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-bromophenyl)-2-cyclobutylacetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the core structure and revealing through-bond and through-space connectivities.

1D NMR (¹H, ¹³C) for Core Structure Confirmation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclobutyl protons. The aromatic region would display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The single benzylic proton, being adjacent to the chiral center, would appear as a multiplet due to coupling with the protons on the cyclobutyl ring. The cyclobutyl protons themselves would present as a series of complex multiplets in the aliphatic region of the spectrum. The acidic proton of the carboxyl group would likely appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12.0 (broad s) | ~175.0 |

| Benzylic CH | ~3.5 - 4.0 (m) | ~55.0 |

| Cyclobutyl CH (alpha) | ~2.5 - 2.9 (m) | ~40.0 |

| Cyclobutyl CH₂ (beta) | ~1.8 - 2.2 (m) | ~20.0 |

| Aromatic CH | ~7.1 - 7.6 (m) | ~127.0 - 134.0 |

| Aromatic C-Br | --- | ~124.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for assembling the molecular puzzle. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the benzylic proton and the adjacent cyclobutyl protons, as well as couplings between the protons within the cyclobutyl ring. It would also map the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). princeton.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. princeton.edu Key HMBC correlations would be observed from the benzylic proton to the aromatic carbons and the carbonyl carbon. The carbonyl carbon should also show a correlation to the benzylic proton. These correlations are critical for confirming the connection between the acetic acid moiety, the cyclobutyl ring, and the bromophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For instance, NOE correlations would be expected between the benzylic proton and the protons on the ortho-substituted benzene ring, as well as with certain protons on the cyclobutyl ring, helping to define the preferred spatial arrangement of these groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which can provide structural confirmation. nih.govnih.gov For this compound (C₁₂H₁₃BrO₂), the exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million, confirming the molecular formula.

The fragmentation pattern in the mass spectrum is also highly informative. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da). libretexts.orgmiamioh.edu

Table 2: Predicted HRMS Fragmentation Pattern

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

|---|---|---|

| 268/270 | [C₁₂H₁₃BrO₂]⁺ | Molecular ion peak, showing Br isotope pattern |

| 223/225 | [C₁₁H₁₂Br]⁺ | Loss of COOH (45 Da) |

| 169/171 | [C₆H₄BrCH]⁺ | Cleavage of the cyclobutyl group |

| 144 | [C₁₂H₁₂O₂]⁺ | Loss of HBr |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A band corresponding to the C-Br stretch would be expected in the lower frequency region (500-650 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FTIR |

| C-H stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman |

| C=O stretch (Carbonyl) | 1700 - 1725 | FTIR (strong), Raman (moderate) |

| C=C stretch (Aromatic) | 1450 - 1600 | FTIR, Raman |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. nih.gov This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net

For this molecule, the analysis would reveal the conformation of the cyclobutyl ring and its orientation relative to the bromophenyl group. A key feature of interest would be the intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. nih.gov The crystal packing would also be influenced by other weaker interactions, such as C-H···O or potential halogen bonding involving the bromine atom.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Stereoselective Syntheses

The benzylic carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying these enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. mz-at.de Common CSPs for separating chiral acids include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The development of a successful chiral separation method is crucial for assessing the enantiomeric excess (e.e.) of a sample produced through an asymmetric synthesis or for isolating the individual enantiomers for further study.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-Bromophenyl)acetic acid |

| Phenylacetic acid |

| 2-Cyclobutylacetic acid |

| 2-Bromo-2-phenylacetic acid |

Computational and Theoretical Studies on 2 2 Bromophenyl 2 Cyclobutylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-(2-bromophenyl)-2-cyclobutylacetic acid, DFT calculations would be employed to determine key electronic properties that govern its stability and reactivity. By solving approximations of the Schrödinger equation, DFT can map the electron density and calculate various molecular orbitals.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness, which provide quantitative measures of the molecule's susceptibility to chemical reactions. nih.govresearchgate.net The distribution of electrostatic potential on the molecular surface can also be mapped, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)

| Property | Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

Conformational Analysis and Energy Landscapes of the Cyclobutyl Ring and Substituents

The three-dimensional structure of this compound is complex due to the flexibility of the cyclobutyl ring and the rotational freedom of the phenyl and acetic acid substituents. The cyclobutane (B1203170) ring itself is not planar but exists in a puckered conformation to relieve ring strain. The substituents can adopt either axial or equatorial positions, leading to different conformers with varying steric energies. illinois.edu

A conformational analysis would involve systematically exploring the potential energy surface of the molecule. This can be achieved by performing potential energy surface scans, where the geometry of the molecule is optimized at various fixed values of key dihedral angles. illinois.eduresearchgate.net For instance, the dihedral angle between the cyclobutyl ring and the carboxylic acid group would be varied to identify stable conformers. illinois.eduresearchgate.net These calculations, typically performed using methods like DFT or Møller–Plesset perturbation theory, would reveal the relative energies of different conformers and the energy barriers for interconversion between them. illinois.edu The results would identify the global minimum energy conformation—the most stable three-dimensional structure of the molecule—as well as other low-energy local minima.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with a suitable DFT functional (like B3LYP) and basis set, can provide theoretical chemical shifts that often show a strong linear correlation with experimental values. nih.govmdpi.com For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of signals in an experimental spectrum. The accuracy of these predictions can be high, often with mean absolute errors of 0.2-0.3 ppm for ¹H shifts. mdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. nih.gov These theoretical spectra are crucial for assigning experimental peaks to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C-Br stretch, and various vibrations of the cyclobutyl and phenyl rings. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Note: Data is for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3550 |

| Carboxylic Acid | C=O Stretch | 1715 |

| Phenyl Ring | C-Br Stretch | 680 |

| Cyclobutyl Ring | CH₂ Scissoring | 1450 |

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of molecules over time, especially in a solvent. For this, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. mdpi.com

MD simulations model the molecule and its environment (e.g., a water box) using a classical force field, which defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. youtube.com By solving Newton's equations of motion for each atom, MD simulations generate a trajectory that describes the molecule's movement over time. mdpi.com

For this compound, MD simulations would reveal its conformational flexibility in a solution environment. nih.govresearchgate.net These simulations can show how the molecule transitions between different conformations, how the cyclobutyl ring puckers, and how the substituents rotate. This provides a dynamic picture of the molecule's behavior that complements the static view from conformational analysis. Furthermore, MD simulations can elucidate how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the carboxylic acid group and water. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a potential synthesis of this compound, such as an α-arylation reaction, computational methods can be used to map out the entire reaction pathway. acs.org

This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, transition states. A transition state is a high-energy, transient species that represents the energy barrier for a reaction. DFT calculations are commonly used to locate transition state geometries and calculate their energies. mdpi.com By determining the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which is related to the reaction rate, and can help determine whether a proposed mechanism is energetically feasible. This type of analysis has been successfully applied to various reaction types, including SN2 reactions and palladium-catalyzed couplings. acs.orgmdpi.com

Ligand-Receptor Interaction Modeling (Computational) for Understanding Binding Motifs

If this compound is being investigated for its potential to interact with a biological receptor, computational docking and molecular dynamics can be used to model these interactions and understand the binding motifs, without assessing biological efficacy. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. This would identify the most likely binding pose of this compound.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to observe the detailed intermolecular interactions. nih.govmdpi.com These simulations can reveal which specific amino acid residues in the receptor form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the different parts of the ligand (the bromophenyl group, the cyclobutyl ring, and the carboxylic acid). This provides a detailed, atom-level understanding of the binding motif. nih.gov

Future Research Directions and Unexplored Avenues for 2 2 Bromophenyl 2 Cyclobutylacetic Acid

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. Future research should prioritize the development of eco-friendly synthetic pathways to 2-(2-bromophenyl)-2-cyclobutylacetic acid.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and reduce solvent usage compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Exploring mechanochemical methods, such as ball milling, could eliminate the need for hazardous solvents, leading to a cleaner and more sustainable process. mdpi.com

Benign Reaction Media: The use of greener solvents like water, supercritical fluids, or bio-based solvents should be investigated to replace traditional volatile organic compounds.

A comparative analysis of potential green synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, lower energy consumption. mdpi.com | Scale-up feasibility, precise temperature control. |

| Mechanochemistry (Ball Milling) | Elimination of bulk solvents, high efficiency. mdpi.com | Monitoring reaction progress, potential for localized overheating. |

| Synthesis in Green Solvents | Reduced environmental impact, improved safety profile. | Substrate solubility, catalyst compatibility, and recovery. |

Exploration of Novel Catalytic Transformations Involving the Compound

The presence of a bromo-aryl group in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These transformations can be utilized to synthesize a diverse range of derivatives with potentially valuable properties.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling Reactions: This versatile methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as Suzuki-Miyaura, Stille, and Negishi couplings could be employed to introduce various substituents at the 2-position of the phenyl ring. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain cross-coupling reactions. researchgate.net

C-H Activation: Direct functionalization of the aromatic C-H bonds presents an atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

The following table outlines potential catalytic transformations and their synthetic utility.

| Catalytic Reaction | Reagent/Catalyst System | Potential Product Scaffolds |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters, Pd catalyst, base. researchgate.net | Biaryl or vinyl-substituted derivatives. |

| Stille Coupling | Organostannanes, Pd catalyst. researchgate.net | Diverse substituted aromatic derivatives. |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst. researchgate.net | Alkyl, aryl, or vinyl substituted compounds. |

| Copper-Catalyzed Coupling | Various nucleophiles, Cu catalyst. researchgate.net | Aminated, etherified, or thiolated derivatives. |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. ucd.ie The integration of the synthesis of this compound into a continuous flow system is a critical area for future investigation.

Key research objectives include:

Development of a Multi-Step Flow Synthesis: Designing a telescoped reaction sequence where intermediates are generated and consumed in a continuous stream without isolation would significantly improve efficiency.

In-line Purification and Analysis: Incorporating in-line purification techniques (e.g., solid-phase extraction, liquid-liquid extraction) and real-time analytical monitoring (e.g., FTIR, NMR) would enable better process control and optimization.

Scalability and Robustness: Demonstrating the scalability of the flow process from laboratory to pilot-plant scale is crucial for potential industrial applications. Recent advancements in flow chemistry have shown its capability for producing multi-gram quantities of complex molecules. almacgroup.com

Design and Synthesis of New Structural Analogues with Modified Reactivity Profiles

The systematic modification of the this compound scaffold can lead to the discovery of new compounds with tailored properties and reactivity. Structure-activity relationship (SAR) studies are essential in guiding the design of these novel analogues. nih.govnih.gov

Future design strategies should explore:

Modification of the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule, influencing its reactivity and potential biological activity.

Alteration of the Cyclobutyl Moiety: Replacing the cyclobutane (B1203170) ring with other cyclic or acyclic aliphatic groups can impact the steric environment and conformational flexibility of the molecule.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other functional groups can alter the compound's physicochemical properties, such as solubility and polarity.

The table below provides examples of potential structural modifications and their anticipated effects.

| Structural Modification | Example of Analogue | Potential Impact on Properties |

| Phenyl Ring Substitution | 2-(2-Chloro-4-nitrophenyl)-2-cyclobutylacetic acid | Altered electronic properties, potential for different biological interactions. |

| Cycloalkyl Group Variation | 2-(2-Bromophenyl)-2-cyclopentylacetic acid | Changes in steric hindrance and conformational flexibility. |

| Carboxylic Acid Derivatization | Methyl 2-(2-bromophenyl)-2-cyclobutylacetate | Increased lipophilicity, altered solubility. |

Application as a Probe in Mechanistic Organic Chemistry Studies

The unique structure of this compound makes it a valuable tool for investigating reaction mechanisms in organic chemistry.

Unexplored applications in this area include:

Isotopic Labeling Studies: Synthesizing isotopically labeled versions of the compound (e.g., with ¹³C, ²H, or ¹⁵N) can provide detailed insights into reaction pathways and the movement of atoms during a chemical transformation. researchgate.netresearchgate.net This technique is particularly useful for elucidating complex catalytic cycles. nih.gov

Kinetic Isotope Effect (KIE) Studies: Measuring the KIE by comparing the reaction rates of labeled and unlabeled substrates can help to determine the rate-determining step of a reaction and provide information about the transition state structure. nih.gov

Probing Steric and Electronic Effects: By systematically modifying the structure of the compound and observing the effect on reaction outcomes, researchers can gain a deeper understanding of how steric and electronic factors influence reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromophenyl)-2-cyclobutylacetic acid, and what methodological considerations are critical for yield optimization?

- Answer: A common approach involves cyclization reactions using precursors like 2-bromophenylacetic acid derivatives and cyclobutyl-containing intermediates. For example, analogous syntheses (e.g., cyclobutyl-phenylacetic acid derivatives) employ reagents such as thionyl chloride (SOCl₂) for carboxyl activation or LiAlH₄ for selective reductions . Key considerations include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclobutyl ring formation.

- Temperature control: Slow addition of reagents at 0–5°C minimizes side reactions.

- Purification: Recrystallization in ethyl acetate/hexane mixtures improves purity (>95% by GC) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Answer: A multi-technique approach is recommended:

- NMR: H and C NMR can confirm the cyclobutyl ring (δ 2.5–3.5 ppm for cyclobutyl protons) and bromophenyl moiety (δ 7.2–7.8 ppm aromatic signals).

- IR: Carboxylic acid C=O stretch near 1700 cm⁻¹ and Br-C aromatic vibrations at 600–800 cm⁻¹ .

- HPLC-MS: Use reverse-phase C18 columns with ESI-MS in negative ion mode for molecular ion detection ([M-H]⁻ at m/z 269.14) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Answer:

- Liquid-liquid extraction: Separate acidic components using NaHCO₃(aq) and dichloromethane.

- Column chromatography: Silica gel with eluents like ethyl acetate/hexane (3:7 v/v) resolves cyclobutyl-phenylacetic acid derivatives.

- Recrystallization: Ethyl acetate yields high-purity crystals (mp 99–102°C, similar to bromophenylacetic acid analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what are common pitfalls in interpretation?

- Answer: Single-crystal X-ray diffraction (SCXRD) is definitive. Key parameters include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Pbca | |

| Unit cell dimensions | a = 15.894 Å, b = 7.606 Å | |

| Hydrogen bonding | Carboxylic dimer formation (O-H···O = 2.68 Å) | |

| Common pitfalls: |

- Disorder in cyclobutyl rings: Refine using SHELX with isotropic displacement parameters.

- Thermal motion artifacts: Collect data at low temperature (100 K) .

Q. How should researchers design structure-activity relationship (SAR) studies to explore the biological potential of this compound?

- Answer: Focus on modifying substituents while retaining the core structure:

- Halogen variation: Replace Br with Cl or I to assess electronic effects on bioactivity (see fluorophenyl analogs in ).

- Cyclobutyl substitution: Introduce methyl groups to study steric effects on target binding.

- Biological assays: Test inhibition of cyclooxygenase (COX) or interactions with GPCRs, leveraging bromophenylacetic acid’s anti-inflammatory precedents .

Q. What strategies address contradictory data in reaction optimization or biological activity studies?

- Answer:

- Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

- Dose-response validation: Replicate biological assays with independent batches to rule out impurity effects.

- Computational modeling: DFT calculations (e.g., Gaussian 16) predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.